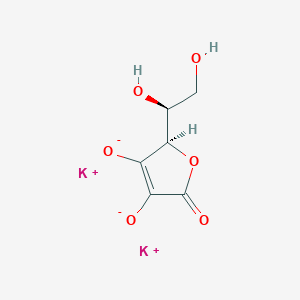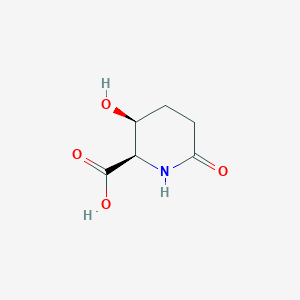
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of science. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of starting materials such as piperidine derivatives, which undergo a series of chemical reactions including oxidation, reduction, and hydrolysis to yield the desired product. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Yarrowia lipolytica are used to produce the compound in large quantities. The fermentation process is followed by isolation and purification steps, which may include adsorption on activated carbon and elution with methanol .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Applications De Recherche Scientifique
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. Its unique stereochemistry allows it to bind selectively to target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-Isocitric acid: A structural isomer with similar chemical properties but different biological roles.
Picolinic acid: Another piperidine derivative with distinct applications in biochemistry.
Nicotinic acid: Known for its role in metabolism and as a vitamin.
Uniqueness
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid stands out due to its specific stereochemistry, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2R,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5+/m0/s1 |
Clé InChI |
PJNXWDZCBVFCMD-WVZVXSGGSA-N |
SMILES isomérique |
C1CC(=O)N[C@H]([C@H]1O)C(=O)O |
SMILES canonique |
C1CC(=O)NC(C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
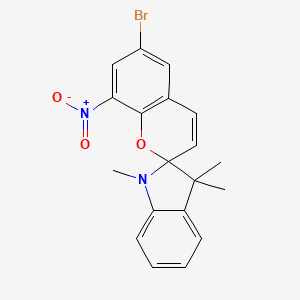
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

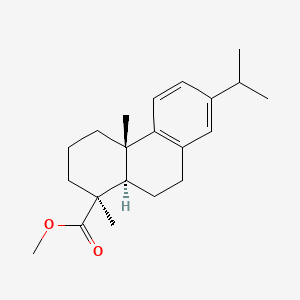
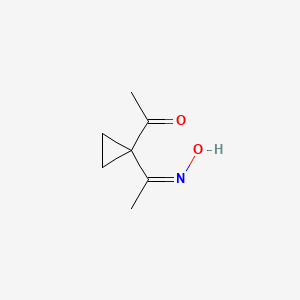
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)


